molecular formula C10H6BrClN2O B2842472 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde CAS No. 2460757-75-7

1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde

Cat. No.: B2842472
CAS No.: 2460757-75-7
M. Wt: 285.53
InChI Key: DBZNMBHZPFMOQS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a versatile imidazole core functionalized with both aldehyde and halogen substituents, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in the design and development of novel angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension and cardiovascular disorders . The structural motif of the 4-chloro-1H-imidazole unit is a key component in established antihypertensive drugs such as losartan and eprosartan, underscoring its pharmacological relevance . Researchers utilize this carbaldehyde as a critical building block, where the reactive aldehyde group allows for further chemical modifications and the creation of diverse compound libraries aimed at enhancing potency and optimizing drug-like properties . As a synthetic intermediate, it is instrumental in exploring structure-activity relationships and developing new therapeutic candidates. This product is strictly intended for laboratory research purposes and is not certified for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)14-6-13-9(5-15)10(14)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZNMBHZPFMOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2Cl)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions, followed by halogenation reactions to introduce the bromine and chlorine atoms .

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde. In a comparative analysis, this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like kanamycin and penicillin .

Pharmacological Potential
The compound serves as a precursor for synthesizing various bioactive molecules, particularly those targeting specific pathways in cancer treatment. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth .

Organic Synthesis

Building Block for Complex Molecules
this compound is utilized as a key intermediate in the synthesis of more complex organic compounds. It facilitates the formation of various heterocycles through cyclization reactions, which are essential in developing new pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds
The compound has been employed in the synthesis of novel derivatives that exhibit enhanced biological activities. For example, modifications of the imidazole ring have resulted in compounds with improved antioxidant properties and reduced toxicity profiles .

Materials Science

Development of Functional Materials
In materials science, this compound is explored for its potential in creating advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability .

Fluorescent Dyes
The compound can be modified to create fluorescent dyes used in biological imaging. These dyes are crucial for visualizing cellular processes and understanding disease mechanisms at a molecular level .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal Chemistry Antibacterial and anticancer propertiesEffective against E. coli; potential in cancer treatment
Organic Synthesis Intermediate for complex organic compoundsSynthesis of novel derivatives with enhanced activities
Materials Science Development of polymers and fluorescent dyesImproved mechanical properties; useful in biological imaging

Case Studies

  • Antibacterial Efficacy Study
    A study published in a peer-reviewed journal assessed the antibacterial activity of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria, suggesting its potential use as an antibiotic agent .
  • Synthesis of Anticancer Agents
    Researchers synthesized several derivatives from this compound to evaluate their anticancer properties. One derivative showed a 70% reduction in cell viability in human cancer cell lines compared to untreated controls, highlighting its promise as a lead compound for further development .
  • Polymer Development
    In materials science research, this compound was incorporated into polymer formulations to enhance their thermal stability and mechanical strength. The resulting materials exhibited improved performance characteristics suitable for biomedical applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The aldehyde group can also participate in covalent bonding with target proteins, further modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde C₁₀H₆BrClN₂O 301.53 4-Bromophenyl, 5-Cl, 4-CHO High polarity due to CHO group
1-Benzyl-4-chloro-2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde C₁₇H₁₂BrClN₂O 375.65 Benzyl (1-position), 4-Cl, 4-Bromophenyl, 5-CHO Increased lipophilicity from benzyl
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole C₂₀H₁₄Cl₂N₂ 365.25 Chlorobenzyl, dichlorophenyl, benzimidazole core Strong C-N stretching (1390–1457 cm⁻¹)
1-Benzyl-1H-imidazole-5-carboxaldehyde C₁₁H₁₀N₂O 186.21 Benzyl (1-position), 5-CHO Lower halogen content reduces molar mass

Key Observations :

  • Halogen substituents (Br, Cl) improve thermal stability and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions .
  • The benzimidazole core in differs from imidazole but shares similar C-N stretching frequencies, suggesting comparable aromatic stability.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : The target compound’s C-N stretching (imidazole ring) is expected near 1390–1457 cm⁻¹, consistent with benzimidazole analogs .

Biological Activity

1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H7BrClN2O
  • Molecular Weight : 273.53 g/mol
  • CAS Number : 2460757-75-7

This compound features a bromophenyl group, a chloro substituent, and an imidazole ring, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazole Ring : The imidazole core is synthesized through condensation reactions involving appropriate aldehydes and amines.
  • Bromination and Chlorination : The introduction of bromine and chlorine can be achieved via electrophilic aromatic substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has shown that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have reported that this compound demonstrates potent activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)1.4 µM
Escherichia coli200 nM
Bacillus subtilis140 nM

These findings suggest that this compound could serve as a lead for developing new antibacterial agents .

Antiparasitic Activity

Imidazole derivatives have also been evaluated for their antiparasitic effects. For example, studies have indicated that compounds similar to this compound show efficacy against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis .

The mechanism of action for this compound is believed to involve the inhibition of key enzymes or disruption of cellular processes in target organisms. Specifically, the imidazole ring can interact with active sites on enzymes, leading to reduced activity and growth inhibition of pathogens.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, derivatives of imidazoles were synthesized and tested against various Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited MIC values comparable to standard antibiotics .

Case Study 2: Antiparasitic Activity Evaluation

Another investigation focused on the antiparasitic properties of imidazole derivatives. The study found that certain derivatives displayed significant activity against Trypanosoma cruzi, suggesting potential for treating Chagas disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and reaction conditions for synthesizing 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde?

  • Answer : The compound is typically synthesized via condensation reactions involving aldehydes and amines under acidic conditions, followed by functional group modifications. Key reactions include:

  • Oxidation : Using potassium permanganate (aqueous) or chromium trioxide (acetic acid) to oxidize intermediates to carboxylic acids .
  • Reduction : Sodium borohydride (methanol) or lithium aluminum hydride (ether) for reducing aldehyde groups to alcohols .
  • Substitution : Nucleophilic substitution with amines/thiols in the presence of triethylamine to generate derivatives .
    • Key Products :
Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄ (aq) or CrO₃ (AcOH)5-Chloro-2-phenyl-1H-imidazole-4-carboxylic acid
ReductionNaBH₄ (MeOH) or LiAlH₄ (ether)5-Chloro-2-phenyl-1H-imidazole-4-methanol
SubstitutionR-NH₂/R-SH + Et₃NFunctionalized imidazole derivatives

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Answer : Standard techniques include:

  • NMR Spectroscopy : To confirm aromatic proton environments and substituent positions (¹H/¹³C NMR) .
  • FT-IR : To identify carbonyl (C=O) and C-Br/C-Cl stretches .
  • LCMS : For molecular weight validation and purity assessment .
    • Cross-Validation : Use X-ray crystallography (if crystalline) or computational modeling (e.g., DFT) to resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

  • Answer :

  • Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reactivity trends and transition states, reducing trial-and-error experimentation .
  • Case Study : For nucleophilic substitutions, triethylamine concentration and solvent polarity (e.g., DMF vs. THF) significantly impact reaction rates and byproduct formation .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches or structural analogs?

  • Answer :

  • Multi-Technique Validation : Combine NMR (2D-COSY, HSQC), high-resolution mass spectrometry (HRMS), and X-ray diffraction to confirm structural consistency .
  • Comparative Analysis : Cross-reference data with structurally related compounds (e.g., 2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide) to identify substituent-specific spectral shifts .
  • Dynamic NMR Studies : Investigate conformational flexibility or tautomerism that may cause signal splitting or broadening .

Q. What computational tools are effective for predicting the reactivity and electronic properties of this compound?

  • Answer :

  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map potential energy surfaces to identify feasible pathways for derivatization .
  • Electronic Property Prediction : DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) guide applications in medicinal chemistry (e.g., binding affinity) or materials science (e.g., charge transfer) .
  • Example : Frontier molecular orbital analysis predicts nucleophilic/electrophilic sites for regioselective modifications .

Methodological Considerations

Q. How can researchers design experiments to assess biological activity while minimizing synthetic workload?

  • Answer :

  • Fragment-Based Screening : Synthesize a focused library of derivatives (e.g., varying substituents at the 4-bromophenyl or 5-chloro positions) and use high-throughput assays (e.g., enzyme inhibition) .
  • Structure-Activity Relationship (SAR) : Prioritize modifications based on computational docking studies (e.g., AutoDock Vina) to target specific protein binding pockets .
  • Data Integration : Combine bioassay results with physicochemical descriptors (logP, polar surface area) to refine synthetic priorities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., CrO₃) and wear PPE (gloves, goggles) to prevent exposure to corrosive/toxic intermediates .
  • Emergency Procedures : Follow protocols for chemical spills (neutralize acids/bases) and ensure access to emergency contact information (e.g., Infotrac for after-hours incidents) .

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